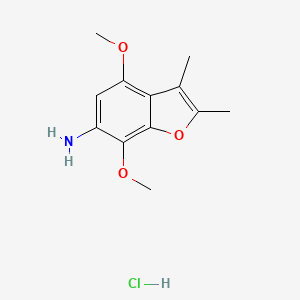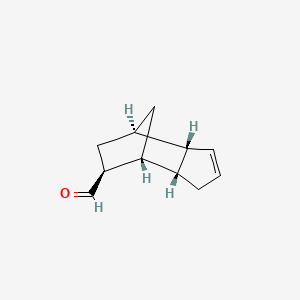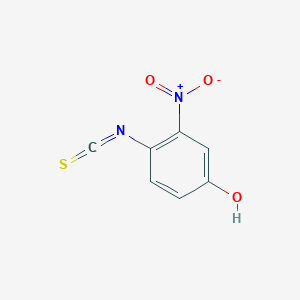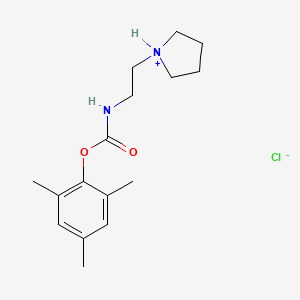
Fluminorex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluminorex is a centrally acting sympathomimetic compound that is chemically related to other drugs such as aminorex and pemoline. It was initially developed as an appetite suppressant by McNeil Laboratories in the 1950s . The compound is known for its stimulant properties and has been studied for its potential effects on the central nervous system.
Méthodes De Préparation
The synthesis of Fluminorex involves several key steps. One of the primary synthetic routes includes the reaction of 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol with cyanogen bromide. This reaction leads to the formation of the oxazoline ring, which is a crucial structural component of this compound . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Fluminorex undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a reference compound in the study of sympathomimetic agents and their effects on the central nervous system.
Biology: Research has explored its effects on neurotransmitter release and uptake, providing insights into its potential use in treating neurological disorders.
Medicine: Although initially developed as an appetite suppressant, its stimulant properties have led to investigations into its potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Fluminorex and its derivatives are used in the development of new pharmacological agents and as a reference standard in analytical chemistry.
Mécanisme D'action
Fluminorex exerts its effects primarily by acting as a sympathomimetic agent. It stimulates the release of norepinephrine and dopamine, which are key neurotransmitters involved in the regulation of mood, attention, and appetite . The compound binds to and activates adrenergic receptors, leading to increased neurotransmitter release and subsequent stimulation of the central nervous system.
Comparaison Avec Des Composés Similaires
Fluminorex is chemically related to several other compounds, including:
Aminorex: Known for its stimulant properties and potential for abuse.
Pemoline: Used in the treatment of ADHD but has been associated with hepatotoxicity.
Clominorex: Another stimulant with similar effects to this compound.
Cyclazodone: A stimulant with potential cognitive-enhancing effects.
Fenozolone: Used as a stimulant and anorectic agent.
Thozalinone: Known for its stimulant and antidepressant properties.
This compound is unique in its specific chemical structure, which includes a trifluoromethyl group and an oxazoline ring. This structure contributes to its distinct pharmacological profile and differentiates it from other related compounds .
Propriétés
Numéro CAS |
720-76-3 |
|---|---|
Formule moléculaire |
C10H9F3N2O |
Poids moléculaire |
230.19 g/mol |
Nom IUPAC |
5-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-15-9(14)16-8/h1-4,8H,5H2,(H2,14,15) |
Clé InChI |
NMGYDYBWRZHLHR-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=N1)N)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



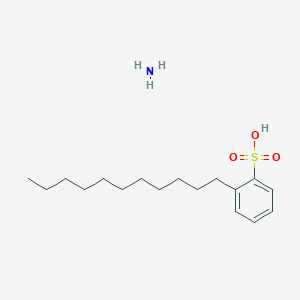
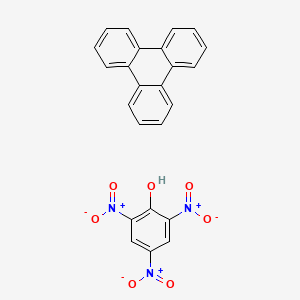
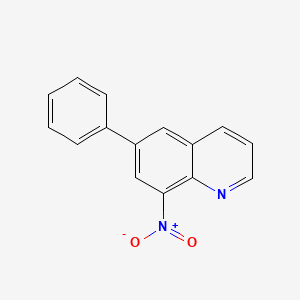
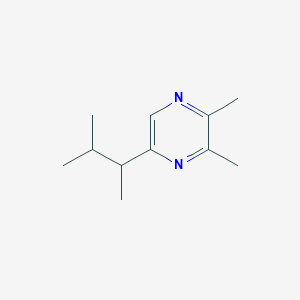
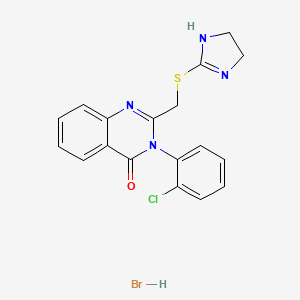
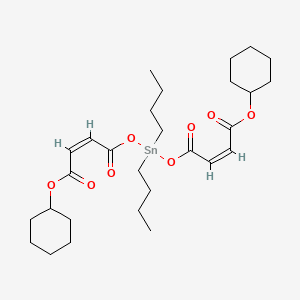
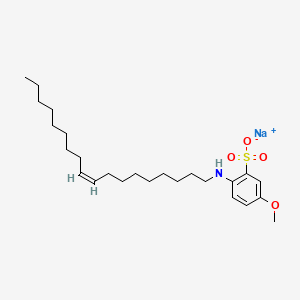
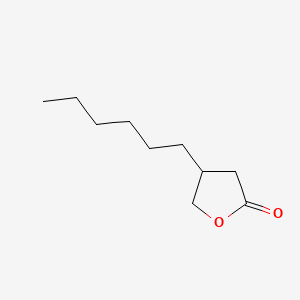
![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)
